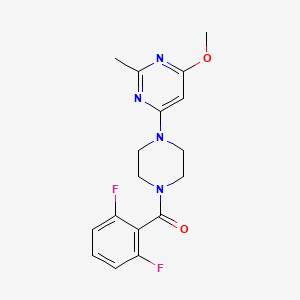

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-11-20-14(10-15(21-11)25-2)22-6-8-23(9-7-22)17(24)16-12(18)4-3-5-13(16)19/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQRJDBRLGHKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 2,6-difluorophenyl and 6-methoxy-2-methylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The target compound’s structural analogs differ in key substituents, leading to distinct physicochemical and pharmacological profiles:

Analysis of Key Differences :

- The trifluoromethyl group in Compound 21 and w3 is strongly electron-withdrawing, which may reduce basicity of the piperazine nitrogen, affecting protonation and membrane permeability.

- Heterocyclic Moieties : The target compound’s pyrimidine with methoxy and methyl groups contrasts with w3’s chloropyrimidine-triazole system. Methoxy groups can donate electrons, increasing solubility, while chlorine in w3 may enhance electrophilic interactions with biological targets .

- Linker Modifications: Compound 5’s butanone linker introduces conformational flexibility, which might improve binding to flexible active sites compared to the rigid methanone linker in the target compound .

Pharmacological Implications

- Target Affinity: The 2,6-difluorophenyl group in the target compound likely enhances π-π stacking in aromatic-rich binding pockets (e.g., serotonin or dopamine receptors). In contrast, w3’s triazolylphenylamino group could facilitate hydrogen bonding in kinase active sites .

- Solubility and Bioavailability : The methoxy group in the target compound may improve water solubility compared to methyl or trifluoromethyl substituents in analogs. However, the thiophene in Compound 21 could increase logP, reducing aqueous solubility .

- Metabolic Stability : Fluorine atoms in the target compound may resist oxidative metabolism, whereas Compound 5’s pyrazole and w3’s triazole could undergo phase I oxidation, affecting half-life .

Biological Activity

The compound (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and neuropharmacological pathways. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the antiproliferative effects observed in various cancer cell lines .

- PARP Inhibition : The compound may also interact with poly(ADP-ribose) polymerase (PARP), a target for cancer therapy. Inhibiting PARP can enhance DNA damage responses and increase apoptosis in cancer cells .

Anticancer Activity

Recent studies have reported the antiproliferative effects of related compounds on various cancer cell lines. The following table summarizes the IC50 values for different derivatives that are structurally similar to the compound :

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.15 | Tubulin polymerization inhibition |

| Compound B | HeLa | 0.21 | PARP inhibition |

| Compound C | MCF-7 | 0.33 | Cell cycle arrest |

| Compound D | HCT116 | 0.17 | Apoptosis induction |

These values indicate that similar compounds exhibit potent anticancer activity, suggesting that (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone may possess comparable efficacy.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for neuropharmacological activity. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at serotonin receptors, which are crucial for mood regulation and cognitive function. The following table presents findings related to serotonin receptor activity:

| Compound | Receptor Type | Binding Affinity (Ki) | Activity Type |

|---|---|---|---|

| Compound E | 5-HT1A | 9.58 nM | Partial agonist |

| Compound F | α1-Adrenoceptor | 80 nM | Antagonist |

These results highlight the potential of piperazine derivatives in treating mood disorders and other neurological conditions.

Case Studies

Case Study 1 : A study on a related piperazine derivative demonstrated significant tumor growth suppression in an MDA-MB-468 breast cancer xenograft model. The administration of a similar compound at a dose of 60 mg/kg resulted in a 77% reduction in tumor size without significant toxicity .

Case Study 2 : Another investigation focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The results indicated that these compounds could enhance neuronal survival and function through modulation of serotonin pathways, suggesting therapeutic potential for conditions like depression and anxiety .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions, including nucleophilic substitution, coupling of the piperazine and pyrimidine moieties, and ketone formation. Critical parameters include solvent choice (e.g., anhydrous DMF for moisture-sensitive steps), temperature control (e.g., 0–5°C for imine formation), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to achieve >95% purity .

- Methodological tip: Use HPLC to monitor intermediate purity and optimize reaction stoichiometry to minimize byproducts like unreacted piperazine or fluorophenyl residues .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Verify the presence of distinct signals for the difluorophenyl group (δ ~7.2–7.8 ppm), methoxy protons (δ ~3.8 ppm), and piperazine N–CH2 groups (δ ~2.5–3.5 ppm).

- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 402.15) and fragmentation patterns matching the pyrimidine and piperazine moieties.

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond at ~1.21 Å) to validate the methanone linkage and substituent geometry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Screen against kinase or GPCR targets (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays. Prioritize assays where the pyrimidine and fluorophenyl groups are hypothesized to interact with hydrophobic binding pockets .

- Data contradiction note: Discrepancies in IC50 values across studies may arise from solvent effects (DMSO vs. aqueous buffers) or assay temperature variations. Normalize data to a reference inhibitor for cross-study comparisons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a specific target?

- Substituent modifications : Replace the 6-methoxy group on the pyrimidine with electron-withdrawing groups (e.g., Cl) to enhance binding affinity to ATP pockets in kinases.

- Piperazine ring flexibility : Introduce sp³-hybridized carbons or rigidify the piperazine with methyl groups to probe conformational effects on receptor binding .

- Methodological framework: Use molecular docking (e.g., AutoDock Vina) to predict interactions and guide synthetic priorities .

Q. What strategies mitigate metabolic instability of the piperazine moiety in vivo?

- Deuterium incorporation : Replace labile C–H bonds in the piperazine ring with deuterium to slow oxidative metabolism.

- Prodrug design : Mask the methanone group as a hydrolyzable ester to improve bioavailability. Validate stability in simulated gastric fluid (pH 1.2–3.0) and liver microsomes .

Q. How can conflicting data on its off-target effects be resolved?

- Panel screening : Test against 50+ unrelated targets (e.g., ion channels, transporters) to identify promiscuity hotspots.

- Kinetic assays : Compare association/dissociation rates (e.g., surface plasmon resonance) to distinguish true binding from nonspecific interactions. Cross-reference with PubChem BioAssay data to contextualize anomalies .

Q. What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification.

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.